molecular formula C9H9NO5 B1581295 Methyl 3-methoxy-5-nitrobenzoate CAS No. 78238-13-8

Methyl 3-methoxy-5-nitrobenzoate

Cat. No. B1581295
CAS RN: 78238-13-8
M. Wt: 211.17 g/mol
InChI Key: OSTVXCVLGHROLX-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-5-nitrobenzoate is an organic compound that has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is an ester of 3-methoxy-5-nitrobenzoic acid and methanol. It is a colorless, hygroscopic solid that is soluble in organic solvents and has a melting point of 84-85°C. It is a useful intermediate in the synthesis of pharmaceuticals and has been used in the synthesis of a variety of drugs, including antifungal agents, antibiotics, and anticancer agents.

Scientific Research Applications

Synthesis of Push-Pull Naphthalenes

Methyl 3-methoxy-5-nitrobenzoate has been involved in the synthesis of novel 'push-pull' naphthalenes. Wong et al. (2002) explored a synthesis method where condensation of 2-methyl-3-nitrobenzoate esters with dimethylacetamide dimethyl acetal leads to 1-methoxy-3-dimethylamino-5-nitronaphthalene. This research has expanded the scope for synthesizing naphthalenes with unique substitution motifs (Wong et al., 2002).

Synthesis of Benzimidazoles

Tian and Grivas (1992) described a method for synthesizing 2-methyl-4-nitrobenzimidazoles, involving the cyclocondensation of 3-nitro-1,2-benzenediamines with 2,4-pentanedione. This method addresses discrepancies in literature regarding certain derivatives, including 5-methoxy- and 5-methyl derivatives, relevant to the field of benzimidazole synthesis (Tian & Grivas, 1992).

Antitumor and Antimicrobial Activities

Xia et al. (2011) isolated new compounds from the marine endophytic fungus Nigrospora sp., including methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate. These compounds exhibited moderate antitumor and antimicrobial activities, highlighting the potential of methyl 3-methoxy-5-nitrobenzoate derivatives in pharmaceutical applications (Xia et al., 2011).

Photostabilization and Oxygen Scavenging

Soltermann et al. (1995) studied the generation and quenching of singlet molecular oxygen by photostabilizers like methyl salicylate, comparing it with related compounds such as methyl 2-methoxybenzoate. These studies provide insight into how methyl 3-methoxy-5-nitrobenzoate and its derivatives could be applied in photostabilization and as efficient scavengers in protecting materials from oxygen-mediated degradation (Soltermann et al., 1995).

Antibacterial Activities

Havaldar et al. (2004) reported the synthesis of various methoxy-nitrobenzaldehyde derivatives, including compounds related to methyl 3-methoxy-5-nitrobenzoate, and tested their antibacterial activities against common pathogens such as S. aureus and E. coli. This research contributes to the understanding of the antibacterial properties of these compounds (Havaldar, Bhise, & Burudkar, 2004).

Safety And Hazards

The safety data sheet for “Methyl 3-nitrobenzoate” suggests that it should be handled with care. It is advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . It is also recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

methyl 3-methoxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-8-4-6(9(11)15-2)3-7(5-8)10(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTVXCVLGHROLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358103
Record name methyl 3-methoxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methoxy-5-nitrobenzoate

CAS RN

78238-13-8
Record name Benzoic acid, 3-methoxy-5-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78238-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 3-methoxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of methyl iodide (0.200 mL, 3.2 mmol), 93A (328 mg, 1.66 mmol), and potassium carbonate (250 mg, 1.80 mmol) in DMF (2 mL) was stirred overnight at rt. The reaction mixture was diluted with water and extracted with ethyl acetate (3×). The combined organic layers were washed with water and concentrated in vacuo. The residue was purified by silica gel chromatography (gradient of 0 to 50% ethyl acetate in hexanes) to give 93B (0.22 g, 63%) as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 3.95 (s, 3H) 3.98 (s, 3H) 7.87-7.90 (m, 1H) 7.90-7.93 (m, 1H) 8.44-8.48 (m, 1H); LC/MS 212 (M+H).
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
328 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
63%

Synthesis routes and methods II

Procedure details

methyl 3,5-dinitrobenzoate (1.5 g, 6.63 mmol, 1 eq) in 10 ml anhydrous MeOH under Ar was heated to reflux at 85° C. LiOMe (1.0 M in MeOH, 13.3 ml, 13.3 mmol, 2 eq) was added to the refluxing solution. After 4 h the reaction was cooled to room temperature, and the mixture was adjusted to pH {tilde over ( )} 3 with concentrated HCl. The solvent was removed in vacuo and the residue was dissolved in EtOAc. The organic layer was washed with saturated aqueous NaHCO3 (×2), water (×3), brine (×1), and dried over Na2SO4. The inorganics were filtered off, and the solvent was removed in vacuo. Purification via flash chromatography yielded 0.7705 g (3.70 mmol, 56% yield) of methyl 3-methoxy-5-nitrobenzoate.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
13.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Five (5) g (22 mmol) methyl 3,5-dinitrobenzoate (Aldrich) were suspended in 80 mL methanol (A.C.S. grade) and heated to reflux for app. 1 h under nitrogen, until a clear brown solution had formed. A simultaneously prepared sodium methoxide solution (prepared by portionwise addition of 0.76 g (33 mmol, 1.5 eq.) sodium to 10 mL methanol, the reaction flask was purged with nitrogen until all sodium had reacted) was added dropwise to the hot solution by syringe, each drop causing a deep red color. The reaction mixture was refluxed for an additional 15 h. After cooling to r.t., it was concentrated to dryness, the remaining brown-purple solid was taken up in 30 mL distilled water and acidified with 2 N HCl. The addition of ethyl acetate caused the present light orange solid to dissolve, phases were separated and extraction with ethyl acetate was repeated twice. The combined organic layers were washed with sat. aq. NaHCO3, with brine, then dried with MgSO4 and concentrated, leaving 3.7 g of a pale yellow solid. The crude product was purified by column chromatography (7:3 hexanes/ethyl acetate, Rf=0.6, UV; note: starting material coelutes but should be gone after the reaction time given) to afford 2.3 g (50%) of a light yellow solid. The procedure can be scaled up to 30 g starting material: depending on the course of the reaction, crude product material might be sufficiently pure to be carried on into the next step without further purification. mp 88-89° C. 2; 1H NMR (CDCl3) δ 8.46 (dd, J1=1.5 Hz, J2=2.4 Hz, 1H), 7.92 (t, J1=2.4 Hz, J2=2.4 Hz, 1H), 7.88 (dd, J1=1.5 Hz, J2=2.4 Hz, 1H), 3.99 (s, 3H, OCH3), 3.95 (s, 3H, OCH3); 13C NMR (CDCl3) δ 164.59, 160.00, 148.95, 132.37, 120.84, 116.36, 112.65, 56.02, 52.60.
[Compound]
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.76 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AJ Herlt, JJ Kibby, RW Rickards - Australian Journal of Chemistry, 1981 - CSIRO Publishing
… Analysis of the neutral and acidic fractions (299 mg and 144 mg, respectively) by 'H nmr spectroscopy showed the presence of methyl 3-methoxy-5-nitrobenzoate (6) (63%), methyl 3,s-…
Number of citations: 36 www.publish.csiro.au
S Karmakar, K Patel, SKH Shah, P Chauhan… - …, 2023 - Wiley Online Library
Stannous chloride dihydrate (SnCl 2 .2H 2 O) is an inexpensive and commonly used reagent for nitro group reduction. We observed partial O‐demethylation or O‐debenzylation of O‐…
N Zhang, Z Liu, J Liang, Y Tang, L Qian, Y Gao… - …, 2018 - pubs.rsc.org
… Then the nucleophilic substitution of the nitro group with lithium methoxide afforded methyl 3-methoxy-5-nitrobenzoate 2. 3-Methoxy-5-nitrobenzoic acid was obtained by basic …
Number of citations: 10 pubs.rsc.org
DH Mayo - 2006 - kb.osu.edu
In these studies, we are interested in the effects of solvent polarity and pH on the conformation of a resorcin[4]arene based cavitand. Synthesis of the cavitand was successfully …
Number of citations: 0 kb.osu.edu
M Gredley - 1984 - search.proquest.com
This thesis deals with aspects of mitomycin chemistry and spectroscopy and is divided into four Chapters. The first Cha pter is a review on mitomycin structures, biosynthesis, chemistry …
Number of citations: 2 search.proquest.com

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